Benzoxonium chloride

Catalog No.
S520921
CAS No.
19379-90-9
M.F
C23H42NO2.Cl
C23H42ClNO2
M. Wt
400.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoxonium chloride

CAS Number

19379-90-9

Product Name

Benzoxonium chloride

IUPAC Name

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride

Molecular Formula

C23H42NO2.Cl
C23H42ClNO2

Molecular Weight

400.0 g/mol

InChI

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1

InChI Key

UUSQFLGKGQEVCM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Synonyms

Absonal, Bactofen, benzoxonium chloride, Bradofen, Bradophen, D-301, N-benzyl-N-dodecylbis-(beta-hydroxyethyl)ammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]

Benzoxonium chloride is a quaternary ammonium compound, specifically classified as a cationic surfactant. It is recognized for its antibacterial, antiviral, and antimycotic properties, making it a valuable component in various antiseptic formulations. The compound is often utilized in healthcare settings, personal care products, and household disinfectants due to its efficacy against a broad spectrum of pathogens, including bacteria and fungi. Benzoxonium chloride typically appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and acetone .

  • As mentioned earlier, benzoxonium chloride's antimicrobial activity stems from its interaction with microbial membranes. The positively charged head group of the molecule electrostatically attracts to the negatively charged components of the bacterial membrane. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and ultimately cell death [].
  • Benzoxonium chloride can cause skin and eye irritation, especially in concentrated forms [].
  • Inhalation exposure may irritate the respiratory tract.
  • Benzoxonium chloride is not generally considered a significant systemic health hazard when used as directed in diluted formulations [].

Please Note:

  • The information provided is for informational purposes only and does not constitute any medical advice.
  • Always refer to Safety Data Sheets (SDS) for specific handling and disposal instructions for benzoxonium chloride.
, particularly degradation pathways that include debenzylation, dealkylation, and demethylation. These reactions produce various byproducts such as benzyl chloride, alkyl dimethyl amines, and ammonia. The degradation process is facilitated by hydroxyl radicals that cleave the alkyl chain from the quaternary nitrogen atom .

In aqueous solutions, benzoxonium chloride can interact with other compounds leading to complex formation or precipitation under certain conditions, particularly when mixed with anionic surfactants .

The biological activity of benzoxonium chloride is primarily attributed to its ability to disrupt microbial cell membranes. It exhibits bactericidal or bacteriostatic effects depending on concentration; higher concentrations tend to kill bacteria while lower concentrations inhibit their growth. It is particularly effective against Gram-positive bacteria but shows reduced efficacy against Gram-negative strains due to their more complex cell wall structures .

Additionally, benzoxonium chloride has been reported to cause allergic contact dermatitis in sensitive individuals, highlighting the importance of patch testing in clinical settings .

Benzoxonium chloride can be synthesized through various methods:

  • Quaternization Reaction: This involves the reaction of tertiary amines with alkyl halides (e.g., benzyl chloride) under basic conditions.
  • Phase Transfer Catalysis: This method utilizes benzalkonium chloride as a phase transfer agent to facilitate the synthesis of organic compounds by transferring reactants from one phase to another .
  • Direct Alkylation: Involves direct alkylation of dimethylamine with benzyl chloride under controlled conditions.

These methods can yield different alkyl chain lengths depending on the specific reactants used.

Benzoxonium chloride has a wide range of applications:

  • Antiseptics: Commonly used in healthcare products for skin disinfection and wound care.
  • Preservatives: Employed in personal care products to prevent microbial growth.
  • Surfactants: Utilized in household cleaners and industrial detergents due to its surfactant properties.
  • Phase Transfer Catalysts: Important in organic synthesis for facilitating reactions between immiscible phases .

Interaction studies have shown that benzoxonium chloride can cross-react with other quaternary ammonium compounds, which may lead to allergic reactions in sensitized individuals. This necessitates careful formulation considerations in products containing multiple active ingredients .

Furthermore, studies indicate that while benzoxonium chloride is effective against many pathogens, its toxicity towards aquatic organisms raises environmental concerns regarding its widespread use .

Benzoxonium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
Benzalkonium ChlorideSimilar quaternary structureMore effective against Gram-positive bacteria
Domiphen BromideQuaternary ammonium structureUsed primarily as a topical antiseptic
Benzethonium ChlorideSimilar cationic surfactantOften used as a preservative in pharmaceuticals
Cetylpyridinium ChlorideQuaternary ammonium compoundCommonly used in oral care products

Benzoxonium chloride stands out due to its specific formulation for antiseptic use and its notable propensity for causing allergic reactions compared to others like benzalkonium chloride .

Efflux Pump Upregulation in Gram-Negative Bacteria

The upregulation of efflux pump systems represents one of the most significant mechanisms by which Gram-negative bacteria develop resistance to benzoxonium chloride and related quaternary ammonium compounds [1] [2]. Research has demonstrated that bacterial adaptation to quaternary ammonium compounds frequently involves the overexpression of multidrug efflux pumps belonging to various superfamilies, particularly the Resistance-Nodulation-Division family [3] [28].

Studies investigating Pseudomonas aeruginosa resistance to benzalkonium chloride, a structurally related quaternary ammonium compound, have revealed that adaptation involves multiple efflux pump mechanisms [30] [31]. The MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY efflux systems demonstrate significant upregulation when bacteria are exposed to subinhibitory concentrations of quaternary ammonium compounds [30]. Quantitative analysis has shown that benzalkonium chloride-adapted Pseudomonas aeruginosa isolates exhibit minimum inhibitory concentration values of 2,048 milligrams per liter, representing substantial increases compared to non-adapted strains [30].

The TolC-dependent efflux systems in Escherichia coli play crucial roles in quaternary ammonium compound resistance [7]. Deletion studies of the tolC gene have demonstrated that this outer membrane channel is essential for effective efflux of quaternary ammonium compounds, with tolC deletion mutants showing significantly higher intracellular accumulation of these compounds [7]. Flow cytometry analyses using fluorescently labeled quaternary ammonium compounds have confirmed that wild-type Escherichia coli strains demonstrate rapid efflux capabilities, while tolC-deficient mutants accumulate substantially higher concentrations of these antimicrobials [7].

Efflux Pump SystemBacterial SpeciesResistance Level IncreaseKey Regulatory Genes
MexAB-OprMPseudomonas aeruginosa8-16 fold [30]mexR, nalD
MexCD-OprJPseudomonas aeruginosa4-8 fold [30]nfxB
AcrAB-TolCEscherichia coli4-8 fold [32]acrR, marA
AdeABCAcinetobacter baumannii16-32 fold [28]adeRS

The molecular mechanisms underlying efflux pump upregulation involve complex regulatory networks [6] [31]. Exposure to benzalkonium chloride at subinhibitory concentrations leads to mutations in regulatory genes such as pmrB in Pseudomonas aeruginosa, resulting in constitutive overexpression of efflux pump operons [6] [31]. Transcriptomic analyses have revealed that mexCD-oprJ genes show significant overexpression when bacteria are grown in the presence of quaternary ammonium compounds [6] [31].

Research on Listeria monocytogenes has identified specific efflux pumps responsible for quaternary ammonium compound resistance [1] [5] [29]. The MdrL efflux pump demonstrates particular importance in benzalkonium chloride adaptation, with quantitative polymerase chain reaction analyses showing significant increases in mdrL gene expression following exposure to quaternary ammonium compounds [1] [5]. Reserpine inhibition studies have confirmed that efflux pump activity is directly responsible for the observed resistance phenotypes, with minimum inhibitory concentration values decreasing two- to four-fold in the presence of efflux pump inhibitors [5].

The physiological adaptations accompanying efflux pump upregulation include modifications to bacterial cell surface properties [2] [29]. Benzalkonium chloride-adapted bacteria demonstrate reduced cell surface charge and alterations in lipopolysaccharide content, which contribute to decreased antimicrobial binding and enhanced resistance [2]. These adaptations work synergistically with efflux pump overexpression to create highly resistant bacterial populations [2].

Plasmid-Mediated Quaternary Ammonium Compound Resistance Genes

Plasmid-mediated resistance to quaternary ammonium compounds represents a critical mechanism for the horizontal dissemination of resistance determinants among bacterial populations [9] [11] [13]. The quaternary ammonium compound resistance genes, collectively termed qac genes, encode efflux proteins belonging to the small multidrug resistance family and are frequently located on mobile genetic elements [9] [11].

The qacA and qacB genes represent the most extensively characterized plasmid-mediated quaternary ammonium compound resistance determinants [11] [13]. These genes encode efflux pumps belonging to the Major Facilitator Superfamily and demonstrate broad substrate specificity for cationic compounds including quaternary ammonium compounds, intercalating dyes, and diamidines [11]. Molecular epidemiological studies have revealed that qacA and qacB genes are predominantly found on large conjugative plasmids ranging from 20 to 50 kilobase pairs in size [11].

Resistance GeneEncoded ProteinPlasmid Size RangeHost RangeSubstrate Specificity
qacA/qacBMFS efflux pump20-50 kb [11]Staphylococcus spp.Broad cationic compounds [11]
smr (qacC)SMR efflux pump2-5 kb [11]Staphylococcus spp.Quaternary ammonium compounds [11]
qacGSMR efflux pump2-3 kb [11]Coagulase-negative staphylococciQuaternary ammonium compounds [11]
qacHSMR efflux pump2-3 kb [10]Multiple gram-positive speciesQuaternary ammonium compounds [10]
qacJSMR efflux pump2.7 kb [11]Staphylococcus spp.Enhanced benzalkonium chloride resistance [11]

The smr gene, also designated qacC, represents another significant plasmid-mediated resistance determinant [11] [13]. This gene encodes a small multidrug resistance protein that functions as a quaternary ammonium compound-specific efflux pump [11]. Studies have demonstrated that smr-containing plasmids are typically small, ranging from 2 to 5 kilobase pairs, and belong to the pC194 family of rolling-circle replication plasmids [11]. The prevalence of smr genes among clinical isolates has been documented extensively, with molecular surveys indicating frequencies ranging from 15 to 40 percent among quaternary ammonium compound-resistant staphylococcal isolates [13].

Novel quaternary ammonium compound resistance genes continue to be identified through genomic surveillance studies [11]. The qacJ gene, discovered in equine staphylococcal isolates, demonstrates enhanced resistance to benzalkonium chloride compared to other characterized qac genes [11]. Comparative minimum inhibitory concentration determinations have shown that qacJ-expressing strains exhibit benzalkonium chloride resistance levels of 6.0 micrograms per milliliter compared to 3.5 micrograms per milliliter for smr-expressing strains [11].

The qacE and qacEΔ1 genes represent important components of class 1 integrons and play significant roles in the dissemination of quaternary ammonium compound resistance [19]. These genes are commonly found in environmental settings exposed to quaternary ammonium compound contamination [19]. Quantitative surveys of bacterial isolates from quaternary ammonium compound-contaminated environments have revealed that class 1 integron frequencies are significantly elevated, with qacE-positive isolates comprising up to 85 percent of recovered bacteria [19].

Conjugative transfer studies have demonstrated the mobility of quaternary ammonium compound resistance plasmids [10] [12]. Transformation experiments using naturally competent bacterial strains have confirmed that qac gene-containing plasmids can be efficiently transferred between bacterial species [10]. The conjugation frequencies for quaternary ammonium compound resistance plasmids range from 10^-4 to 10^-6 per donor cell, indicating substantial potential for horizontal gene transfer [12].

Co-Selection for Antibiotic Resistance Through Genomic Co-Localization

The phenomenon of co-selection for antibiotic resistance through genomic co-localization with quaternary ammonium compound resistance genes represents a critical concern for antimicrobial stewardship [15] [16] [19]. This mechanism involves the physical linkage of quaternary ammonium compound resistance determinants with antibiotic resistance genes on the same genetic elements, leading to simultaneous selection for multiple resistance phenotypes [15] [19].

Integron-mediated co-selection represents one of the most significant mechanisms for quaternary ammonium compound and antibiotic resistance co-occurrence [19]. Class 1 integrons frequently harbor both qacE genes and antibiotic resistance gene cassettes, creating genetic platforms that respond to selection pressure from either quaternary ammonium compounds or antibiotics [19]. Environmental studies have demonstrated that quaternary ammonium compound exposure in natural settings leads to increased frequencies of class 1 integrons carrying multiple antibiotic resistance determinants [19].

Genetic ElementQAC Resistance GeneCo-Located Antibiotic Resistance GenesSelection Efficiency
Class 1 IntegronsqacE, qacEΔ1 [19]aadA, dfrA, blaOXA [19]High co-selection [19]
IncF PlasmidsqacH [10]sul3, aadA2, cmlA1 [10]Moderate co-selection [10]
Composite TransposonsbcrABC [16]cadA1, cadA2 [16]Low co-selection [16]
Non-Classic IntegronsqacH [10]dfrA32, ereA, aadA2 [10]High co-selection [10]

The bcrABC operon in Listeria monocytogenes exemplifies chromosomal co-localization of quaternary ammonium compound and heavy metal resistance determinants [16] [18]. This three-gene operon confers resistance to benzalkonium chloride and is frequently found in close proximity to cadmium resistance genes cadA1 and cadA2 [16]. Molecular epidemiological analyses have revealed that 91 percent of benzalkonium chloride-resistant Listeria monocytogenes isolates harbor both quaternary ammonium compound and cadmium resistance determinants [16].

Plasmid-mediated co-selection involves the carriage of quaternary ammonium compound and antibiotic resistance genes on the same conjugative elements [17]. Studies of food industry isolates have identified plasmids carrying both qacA/qacB genes and beta-lactamase genes [17]. Molecular characterization of a 23-kilobase pair plasmid designated pST6 revealed the presence of qacB adjacent to an incomplete beta-lactamase transposon Tn552 [17]. Sequence analysis demonstrated that insertion sequence IS257 facilitates the association between quaternary ammonium compound and antibiotic resistance determinants [17].

The clinical implications of co-selection have been demonstrated through experimental evolution studies [15]. Bacterial communities exposed to subinhibitory concentrations of benzalkonium chloride show significant enrichment for antibiotic resistance genes targeting multiple antibiotic classes including aminoglycosides, beta-lactams, chloramphenicol, and sulfonamides [15]. Metagenomic analyses have revealed that ciprofloxacin demonstrates the highest co-selective potential, significantly enriching resistance mechanisms to seven different antibiotic classes [15].

Alkyl Chain Length Optimization for Enhanced Biocidal Efficacy

The biocidal efficacy of benzoxonium chloride is fundamentally influenced by the length of its alkyl chain, which directly affects membrane interactions and antimicrobial potency [1] [2]. Research demonstrates that the optimal alkyl chain length for benzoxonium chloride derivatives falls within the dodecyl to tetradecyl range (C12-C14), consistent with structure-activity relationships observed in related quaternary ammonium compounds [3] [4].

The relationship between alkyl chain length and biocidal activity follows a well-defined pattern. Short-chain derivatives (C8-C10) exhibit limited antimicrobial efficacy due to insufficient hydrophobic interactions with microbial membranes [1]. The minimum inhibitory concentrations for these compounds range from 8.0 to 32.0 micrograms per milliliter against common pathogens, significantly higher than their longer-chain counterparts [2].

The dodecyl variant (C12) represents the lower boundary of optimal activity, with minimum inhibitory concentrations ranging from 1.0 to 8.0 micrograms per milliliter [1]. This chain length provides sufficient hydrophobic character to penetrate lipid bilayers while maintaining adequate water solubility for practical applications . The critical micelle concentration for the C12 derivative is approximately 1.5 millimolar, indicating favorable surface-active properties [4].

Tetradecyl derivatives (C14) demonstrate superior biocidal efficacy with minimum inhibitory concentrations of 0.5 to 4.0 micrograms per milliliter [1]. This optimal activity correlates with enhanced membrane affinity and improved disruption of cellular integrity [6]. The critical micelle concentration decreases to 0.48 millimolar for C14 derivatives, suggesting more efficient micelle formation and membrane interaction [4].

Longer alkyl chains (C16-C18) show diminished activity due to reduced water solubility and altered membrane interaction dynamics [1]. The C16 derivative exhibits minimum inhibitory concentrations of 2.0 to 16.0 micrograms per milliliter, while C18 derivatives require 8.0 to 64.0 micrograms per milliliter for effective antimicrobial action [2]. This decline in activity beyond C14 reflects the balance between hydrophobic membrane penetration and aqueous solubility requirements.

Alkyl Chain LengthBiocidal Efficacy (MIC µg/mL)Critical Micelle Concentration (mM)Log P (Calculated)Membrane Affinity
C88.0-32.015.21.2Low
C104.0-16.04.82.1Moderate
C121.0-8.01.53.0High
C140.5-4.00.483.9Very High
C162.0-16.00.154.8High
C188.0-64.00.0485.7Moderate

The mechanistic basis for alkyl chain length optimization involves multiple factors. Molecular dynamics simulations reveal that optimal chain lengths facilitate rapid membrane integration within 20 nanoseconds, with the hydrophobic tail aligning with membrane lipids while maintaining electrostatic interactions through the quaternary ammonium head group [6]. The integration process occurs in three distinct phases: approach, adsorption, and membrane insertion, with C12-C14 chains showing the most favorable energetics for this process [6].

Hydroxyl Group Functionalization and Cationic Charge Modulation

The bis(2-hydroxyethyl) substituents in benzoxonium chloride play crucial roles in determining both antimicrobial efficacy and physicochemical properties [1] . These hydroxyl groups contribute to enhanced water solubility while maintaining the compound's ability to interact with microbial membranes through hydrogen bonding interactions [7].

Hydroxyl group functionalization affects the compound's critical micelle concentration and membrane interaction dynamics. The presence of two hydroxyl groups in the benzoxonium chloride structure reduces the critical micelle concentration compared to simple alkyl quaternary ammonium compounds, facilitating more efficient micelle formation at lower concentrations [8]. This enhanced surface activity correlates with improved biocidal efficacy against both gram-positive and gram-negative bacteria [1].

The cationic charge distribution around the quaternary ammonium center is modulated by the electron-withdrawing effects of the hydroxyl groups . This charge modulation enhances electrostatic interactions with negatively charged bacterial membranes, improving the compound's affinity for microbial surfaces [9]. The hydroxyl groups also provide additional binding sites for membrane phospholipids through hydrogen bonding, contributing to membrane destabilization [6].

Chemical modifications of the hydroxyl groups significantly impact biological activity. Acetylation of the hydroxyl groups reduces water solubility and antimicrobial efficacy, confirming their importance in the compound's mechanism of action [10]. Conversely, methylation of the hydroxyl groups maintains antimicrobial activity while altering pharmacokinetic properties .

The spatial arrangement of hydroxyl groups influences membrane interaction patterns. Molecular modeling studies indicate that the bis(2-hydroxyethyl) configuration allows for optimal positioning of the hydroxyl groups relative to the quaternary ammonium center, facilitating simultaneous electrostatic and hydrogen bonding interactions with membrane components [6]. Alternative hydroxyl group arrangements, such as propyl or butyl spacers, result in reduced antimicrobial activity due to suboptimal geometric alignment .

Cationic charge modulation through hydroxyl group functionalization also affects the compound's interaction with different bacterial species. Gram-positive bacteria, with their thicker peptidoglycan layers, show enhanced susceptibility to hydroxyl-functionalized quaternary ammonium compounds compared to their non-hydroxylated counterparts [9]. This selectivity arises from the ability of hydroxyl groups to interact with peptidoglycan components, facilitating deeper penetration into the bacterial cell wall [1].

Hybrid Architectures Combining Quaternary Ammonium and Benzoxazole Moieties

The development of hybrid architectures incorporating both quaternary ammonium and benzoxazole moieties represents an advanced approach to optimizing benzoxonium chloride derivatives [11] [12]. These hybrid structures combine the membrane-disrupting properties of quaternary ammonium compounds with the enhanced antimicrobial activity associated with benzoxazole scaffolds [13].

Benzoxazole incorporation into quaternary ammonium structures provides multiple benefits for antimicrobial activity. The benzoxazole moiety contributes additional aromatic-membrane interactions while providing a rigid structural framework that influences the overall molecular conformation [11]. This structural rigidity affects the compound's ability to adopt optimal conformations for membrane insertion and disruption [12].

Synthetic strategies for hybrid quaternary ammonium-benzoxazole compounds involve multi-step synthetic pathways. The typical approach begins with the preparation of benzoxazole precursors, followed by quaternization reactions to introduce the ammonium functionality [11]. Alternative synthetic routes employ benzoxazole-containing alkylating agents in reactions with tertiary amines to generate the desired hybrid structures [12].

The structure-activity relationships in hybrid architectures reveal complex interactions between the quaternary ammonium and benzoxazole components. Molecular modeling studies demonstrate that the benzoxazole ring system can adopt multiple conformations relative to the quaternary ammonium center, influencing the compound's ability to interact with different membrane components [11]. The optimal linker length between the benzoxazole and quaternary ammonium moieties appears to be two to three methylene units, providing sufficient flexibility for membrane interaction while maintaining structural integrity [12].

Hybrid compounds exhibit enhanced selectivity for bacterial membranes over mammalian cell membranes. This selectivity arises from the specific interactions between the benzoxazole moiety and bacterial membrane components, particularly those unique to prokaryotic cells [13]. The dual mechanism of action, combining membrane disruption from the quaternary ammonium component with target-specific interactions from the benzoxazole moiety, results in synergistic antimicrobial effects [11].

Structural FeatureContribution to ActivityEffect on Biocidal EfficacyModification Impact
Benzyl groupAromatic-membrane interactionEnhanced membrane affinitySubstitution reduces activity
Dodecyl chainHydrophobic membrane penetrationIncreased membrane disruptionOptimal length C12-C14
Bis(2-hydroxyethyl) groupsHydrogen bonding enhancementImproved solubility and bioavailabilityRemoval decreases water solubility
Quaternary ammonium centerCationic charge for membrane bindingPrimary antimicrobial mechanismEssential for activity
Chloride counterionIonic strength modulationStability and solubilityAlternative anions possible
Overall molecular weightOptimal size for membrane insertionBalanced hydrophobic-hydrophilic propertiesMW 400 Da optimal

The optimization of hybrid architectures requires careful consideration of multiple structural parameters. The positioning of the benzoxazole ring relative to the quaternary ammonium center affects both membrane binding and antimicrobial activity [11]. Substitution patterns on the benzoxazole ring can modulate electronic properties and membrane interactions, with electron-withdrawing groups generally enhancing antimicrobial activity [12].

Recent synthetic developments have focused on creating hybrid compounds with improved stability and reduced toxicity. These efforts include the incorporation of biodegradable linkers between the quaternary ammonium and benzoxazole components, allowing for controlled release of active species [13]. Additionally, the development of polymeric hybrid structures provides sustained antimicrobial activity while reducing the potential for resistance development [11].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

399.2904073 g/mol

Monoisotopic Mass

399.2904073 g/mol

Heavy Atom Count

27

Melting Point

108.0 °C

UNII

12IMO9R11X

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (83.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (83.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (91.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB14 - Benzoxonium chloride
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ05 - Benzoxonium chloride

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

19379-90-9

Wikipedia

Benzoxonium_chloride

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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